molecular formula C16H23N3O B11390560 N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide

N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide

Cat. No.: B11390560
M. Wt: 273.37 g/mol
InChI Key: FFWDNOXYTQQQHK-UHFFFAOYSA-N
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Description

N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with a suitable pentyl halide, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-ethyl-1H-benzimidazol-2-yl)pentyl]acetamide is unique due to the presence of the ethyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[5-(1-ethylbenzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C16H23N3O/c1-3-19-15-10-7-6-9-14(15)18-16(19)11-5-4-8-12-17-13(2)20/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,17,20)

InChI Key

FFWDNOXYTQQQHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCCCNC(=O)C

Origin of Product

United States

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